6-(Pyridin-4-yl)benzo[d]thiazol-2-amine
Overview
Description
6-(Pyridin-4-yl)benzo[d]thiazol-2-amine is a heterocyclic aromatic organic compound characterized by the presence of a pyridine ring attached to a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine typically involves the reaction of 4-aminopyridine with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or copper, and a base, such as triethylamine. The reaction mixture is heated under reflux to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous conditions.
Substitution: Substitution reactions can be achieved using nucleophilic or electrophilic reagents. For example, nucleophilic substitution can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can result in the formation of reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can produce various substituted derivatives, depending on the nature of the reagent used.
Scientific Research Applications
6-(Pyridin-4-yl)benzo[d]thiazol-2-amine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacteria and cancer cells.
Medicine: Research has explored the use of this compound as a therapeutic agent for various diseases. Its potential as an anti-inflammatory and analgesic agent has been investigated.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(Pyridin-4-yl)benzo[d]thiazol-2-amine is structurally similar to other compounds containing pyridine and thiazole rings. Some of these similar compounds include:
6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole: This compound has been studied for its anticancer properties.
Thiazolo[4,5-b]pyridine: This compound has been investigated for its pharmacological effects.
2,4,6-tris(4-pyridyl)pyridine: This compound is used in the synthesis of metal complexes.
Uniqueness: this compound stands out due to its specific structural features and its potential applications in various fields. Its unique combination of pyridine and thiazole rings makes it a versatile compound with diverse biological and chemical properties.
Properties
IUPAC Name |
6-pyridin-4-yl-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-12-15-10-2-1-9(7-11(10)16-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPMTRLFCSHYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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